molecular formula C21H24O8S2 B12732014 Naphtho(2,1-b)thiophene-6,9-diol, 1,2,5,9b-tetrahydro-8-((2-(acetyloxy)ethyl)thio)-4-methyl-,diacetate, 3,3-dioxide CAS No. 125220-00-0

Naphtho(2,1-b)thiophene-6,9-diol, 1,2,5,9b-tetrahydro-8-((2-(acetyloxy)ethyl)thio)-4-methyl-,diacetate, 3,3-dioxide

Cat. No.: B12732014
CAS No.: 125220-00-0
M. Wt: 468.5 g/mol
InChI Key: RECCALQGOXWFDZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, naphtho[2,1-b]thiophene , a bicyclic system comprising a benzene ring fused to a thiophene moiety. The numbering of the fused system follows the orientation where the sulfur atom occupies position 1, and the benzene ring is annulated at positions 2 and 3 of the thiophene. The core structure is further modified by the following substituents:

  • Dihydroxy groups at positions 6 and 9, esterified as diacetates (indicated by the suffix "-diacetate").
  • A 1,2,5,9b-tetrahydro configuration, denoting partial saturation of the thiophene ring.
  • An 8-((2-(acetyloxy)ethyl)thio) substituent, comprising a thioether linkage to a 2-acetoxyethyl group.
  • A 4-methyl group attached to the naphtho-thiophene skeleton.
  • 3,3-dioxide functionalization, indicating the oxidation of the thiophene sulfur to a sulfone group.

This systematic name encapsulates the compound’s stereoelectronic features, functional groups, and substitution pattern. Comparatively, the related derivative Naphtho(2,1-b)thiophene-6,9-dione (PubChem CID 3079334) replaces the diol and acetate groups with ketone functionalities at positions 6 and 9, illustrating how functional group variations alter nomenclature and classification.

Molecular Formula and Weight Analysis

The molecular formula C21H24O8S2 reflects the compound’s polycyclic skeleton and substituents. Breaking down the formula:

  • 21 carbon atoms : Distributed across the naphthothiophene core (13 carbons), acetyloxyethylthio group (5 carbons), methyl group (1 carbon), and acetate esters (2 carbons × 2 groups).
  • 24 hydrogen atoms : Predominantly from alkyl and acetyloxy chains.
  • 8 oxygen atoms : Contributions from sulfone (2 oxygen atoms), acetate esters (4 oxygen atoms), and hydroxyl groups (2 oxygen atoms).
  • 2 sulfur atoms : One in the thiophene core and another in the thioether substituent.

The molecular weight, calculated as 468.5 g/mol , aligns with the formula’s stoichiometry. This value contrasts with simpler derivatives like C13H12O4S (molecular weight 264.30 g/mol), highlighting the additive mass contributions of the acetyloxyethylthio and diacetate groups.

SMILES Notation and Structural Isomerism

The SMILES string CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C=CC3=O encodes the compound’s connectivity and functional groups:

  • CC1=C2C... : A methyl group (C1) attached to the thiophene ring.
  • CCS2(=O)=O : The sulfone group (S(=O)=O) at position 3,3, with an adjacent ethylene chain (CC).
  • C3=C(C1)C(=O)C=CC3=O : The naphthalene-derived benzene ring with ketone groups (C=O) at positions 6 and 9, esterified as acetates.
  • 8-((2-(acetyloxy)ethyl)thio) : Represented as SCC(OC(=O)C)CO in expanded form, denoting the thioether-linked acetyloxyethyl group.

Structural isomerism in this compound may arise from:

  • Positional isomerism : Variations in substituent placement, such as the methyl group at position 4 versus other positions.
  • Functional group isomerism : Alternative oxidation states (e.g., sulfoxide vs. sulfone) or esterification patterns.
  • Stereoisomerism : Potential chirality at the tetrahydro ring junctions, though the SMILES notation does not explicitly specify stereochemistry.

InChI Key Representation and Chemical Identifier Systems

The InChIKey MVIZUMXFVADBOJ-UHFFFAOYSA-N provides a unique, hashed identifier derived from the compound’s InChI string. The key’s components include:

  • First block (MVIZUMXFVADBOJ) : Encodes molecular connectivity and bonding.
  • Second block (UHFFFAOYSA) : Captures stereochemical and isotopic details.
  • Final character (N) : A checksum for validation.

Additional identifiers include:

  • PubChem CID : 3079336
  • CAS Registry Number : 125220-00-0
  • DSSTox Substance ID : DTXSID00925047
  • BRN : 3577693

These identifiers facilitate cross-referencing across chemical databases. For instance, the related dione derivative (CID 3079334) shares structural similarities but diverges in functional groups and identifiers, underscoring the specificity of chemical registration systems.

Properties

CAS No.

125220-00-0

Molecular Formula

C21H24O8S2

Molecular Weight

468.5 g/mol

IUPAC Name

2-[(6,9-diacetyloxy-4-methyl-3,3-dioxo-1,2,5,9b-tetrahydrobenzo[e][1]benzothiol-8-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C21H24O8S2/c1-11-9-16-17(28-13(3)23)10-18(30-7-6-27-12(2)22)20(29-14(4)24)19(16)15-5-8-31(25,26)21(11)15/h10,15H,5-9H2,1-4H3

InChI Key

RECCALQGOXWFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=CC(=C3OC(=O)C)SCCOC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

Naphtho(2,1-b)thiophene derivatives have garnered attention in recent years due to their diverse biological activities. This article focuses on the specific compound Naphtho(2,1-b)thiophene-6,9-diol, 1,2,5,9b-tetrahydro-8-((2-(acetyloxy)ethyl)thio)-4-methyl-,diacetate, 3,3-dioxide , exploring its synthesis, biological activities, and potential applications in medicinal chemistry.

The compound is synthesized through complex organic reactions involving naphthoquinone derivatives and thiophenes. The synthesis typically involves multi-step procedures that may include cyclization reactions and functional group modifications. The structural elucidation is often confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that various naphtho(2,1-b)thiophene derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrate that compounds derived from naphtho(2,1-b)thiophene show activity against a range of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. In agar diffusion assays, these compounds displayed moderate to strong antimicrobial activities with IC50 values indicating effective inhibition of bacterial growth .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human tumor cell lines:

  • Cytotoxicity assays reveal that certain derivatives of naphtho(2,1-b)thiophene exhibit selective cytotoxicity towards cancer cells. For example, a related compound showed IC50 values ranging from 19.92 to 47.98 µM against various tumor cell lines including MCF-7 and U87 MG .

Antitrypanosomal Activity

Naphtho(2,1-b)thiophenes have also shown promise in treating parasitic infections:

  • Antitrypanosomal assays indicate that these compounds can inhibit Trypanosoma brucei proliferation effectively. This activity is crucial for developing treatments for diseases such as sleeping sickness .

Case Studies and Research Findings

Several studies have documented the biological activities of naphtho(2,1-b)thiophene derivatives:

StudyFindings
Identified antimicrobial activity against MRSA with IC50 values around 10.13 µM.
Demonstrated cytotoxic effects on HepG2 cells with IC50 values of 8 µg/mL.
Highlighted the antiviral potential against the Japanese encephalitis virus.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of naphthothiophenes characterized by a fused ring system that includes both naphthalene and thiophene moieties. The presence of hydroxyl and acetyloxy groups enhances its reactivity and biological activity. The molecular formula reflects multiple functional groups that contribute to its diverse applications.

Medicinal Chemistry

Naphtho(2,1-b)thiophene derivatives exhibit promising biological activities:

  • Anticancer Properties : Research indicates that these compounds have antiproliferative effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in HeLa and Hep G2 cells. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
  • Enzyme Inhibition : Interaction studies reveal that these compounds can bind to specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations are employed to elucidate these interactions.

Case Study: Anticancer Activity

A study demonstrated that a specific naphtho(2,1-b)thiophene derivative inhibited the growth of cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest potential for development as an anticancer agent in therapeutic applications.

Materials Science

Naphtho(2,1-b)thiophene derivatives are also explored for their applications in materials science:

  • Organic Photovoltaics (OPVs) : These compounds can serve as active materials in organic solar cells due to their favorable electronic properties. Their rigid and planar structure allows for efficient charge transport and light absorption .
  • Non-Fullerene Electron Acceptors : They are being investigated as non-fullerene electron acceptors in organic photovoltaics. Their structural characteristics facilitate the design of materials with optimized energy levels for improved solar cell efficiency .

Comparative Analysis of Electron Acceptors

Compound TypeStructure CharacteristicsApplication Area
Naphtho(2,1-b)thiopheneRigid fused ringsOrganic photovoltaics
IndacenodithiophenePlanar conformationNon-fullerene electron acceptors
AcenesLinear structureOrganic semiconductors

Environmental Applications

The biodegradation of naphtho(2,1-b)thiophenes has been studied in environmental microbiology. Certain bacterial strains can effectively degrade these compounds, indicating their potential use in bioremediation strategies for contaminated environments .

Case Study: Biodegradation

In a study involving strain W1, over 84% degradation of naphtho(2,1-b)thiophene was observed within seven days. This highlights the compound's susceptibility to microbial transformation and suggests potential applications in environmental cleanup efforts .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Naphtho[2,1-b]furan Pyrazole () Naphthothiophene Dione ()
Core Heteroatom S (thiophene) O (furan) S (thiophene)
Key Substituents Diacetate, sulfone, methyl Pyrazole, thiazolidinone Dione, methyl
ClogP (Predicted) ~2.8 ~3.5 ~1.9
Antimicrobial IC50 Not reported 14: 12.5 µg/mL (S. aureus) Not reported

Preparation Methods

Formation of Diol Intermediates

  • Dihydroxylation of the fused thiophene ring is achieved by treatment with osmium tetroxide (OsO4) in pyridine to yield cis-diols with high yield (95-98%) or via the Prevost reaction (silver benzoate and iodine) followed by hydrolysis to obtain trans-diols.

    Step Reagents/Conditions Product Yield (%)
    Dihydroxylation (cis) OsO4 / pyridine cis-diol intermediate 95-98
    Prevost reaction (trans) PhCOOAg / I2, hydrolysis trans-diol intermediate 95-98

Dehydration and Aromatization

  • The diol intermediates undergo dehydration using p-toluenesulfonic acid (PTS) in benzene, followed by aromatization of the resulting ketone to form phenolic compounds with yields around 97%.

Oxidation to o-Quinone and Quinone Monoketal

  • Phenolic compounds are oxidized using phenyl iododiacetate , followed by hydrolysis to yield ortho-quinone intermediates in approximately 86% yield.

Stereoselective Reduction

  • The o-quinone intermediates are stereoselectively reduced with sodium borohydride (NaBH4) in ethanol under oxygen atmosphere to afford the desired dihydroxy derivatives with yields around 55%.

Introduction of Thioether Side Chain and Acetylation

  • The thioether substituent bearing a 2-(acetyloxy)ethyl group is introduced via nucleophilic substitution or coupling reactions involving thiol precursors and acetylated hydroxyethyl halides or equivalents.
  • Subsequent acetylation of free hydroxyl groups is performed using acetic anhydride or acetyl chloride to yield the diacetate esters.

Sulfone Formation (3,3-Dioxide)

  • The thiophene sulfur is oxidized to the sulfone (3,3-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation or degradation.

Representative Synthetic Route Summary

Step No. Transformation Reagents/Conditions Yield (%) Notes
1 Starting fused thiophene derivative Commercial or prepared - e.g., 8,9-dihydroacenaphtho[1,2-b]benzo[d]thiophene
2 Dihydroxylation (cis or trans) OsO4/pyridine or PhCOOAg/I2 + hydrolysis 95-98 High stereoselectivity
3 Dehydration and aromatization PTS/benzene 97 Forms phenolic compound
4 Oxidation to o-quinone Phenyl iododiacetate, hydrolysis 86 Key intermediate
5 Stereoselective reduction NaBH4/EtOH under O2 55 Yields dihydroxy derivative
6 Thioether side chain introduction Nucleophilic substitution or coupling Variable Requires acetylated hydroxyethyl thiol
7 Acetylation of hydroxyls Ac2O or AcCl High Forms diacetate esters
8 Sulfone oxidation m-CPBA or H2O2 Moderate to high Produces 3,3-dioxide

Detailed Research Findings and Notes

  • The yields for the initial dihydroxylation and oxidation steps are consistently high (above 85%), indicating robust and reproducible methods.
  • The stereoselective reduction step is moderate in yield (~55%) but critical for obtaining the correct diol stereochemistry.
  • Introduction of the thioether side chain with acetylated hydroxyethyl groups requires careful control to avoid side reactions; literature suggests nucleophilic substitution on halogenated acetylated precursors is effective.
  • Sulfone formation on the thiophene sulfur is a well-established oxidation step but must be carefully monitored to prevent overoxidation or ring cleavage.
  • Alternative synthetic routes involving Negishi coupling and other cross-coupling methods have been explored for related naphtho-thiophene derivatives, offering potential for improved yields and fewer steps.
  • Unexpected side products such as naphtho[2,3-b]thiophene derivatives can form due to steric hindrance and reaction conditions, highlighting the need for optimized protocols.

Summary Table of Key Preparation Methods

Preparation Step Methodology Reagents Yield Range Comments
Dihydroxylation OsO4/pyridine or Prevost reaction OsO4, PhCOOAg, I2 95-98% High stereoselectivity
Dehydration & Aromatization Acid catalysis (PTS) p-Toluenesulfonic acid ~97% Efficient conversion
Oxidation to o-quinone Phenyl iododiacetate oxidation PhI(OAc)2 ~86% Key intermediate
Stereoselective reduction NaBH4 in EtOH under O2 NaBH4 ~55% Moderate yield
Thioether side chain introduction Nucleophilic substitution Acetylated hydroxyethyl halides Variable Requires optimization
Acetylation Acetic anhydride or chloride Ac2O, AcCl High Protects hydroxyl groups
Sulfone formation Oxidation m-CPBA, H2O2 Moderate to high Controlled oxidation

Q & A

Basic Synthesis and Experimental Design

Q: What are the key methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity? A: The synthesis typically involves multi-step functionalization of naphtho[2,1-b]thiophene or furan precursors. For example:

  • Intermediate Preparation : Ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate is synthesized via cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ (base), followed by purification via column chromatography .
  • Functionalization : Subsequent steps may include thioether formation (e.g., using 2-(acetyloxy)ethyl thiol) and acetylation. Reaction conditions (e.g., solvent choice, temperature) critically impact regioselectivity. For instance, methanolic ammonia facilitates cyclization to diazepine derivatives .
  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate mobile phase) and confirm purity via NMR (e.g., δ 3.8 singlet for CH₂ protons in intermediates) .

Structural Confirmation via Spectroscopic Analysis

Q: Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved? A:

  • ¹H/¹³C NMR : Critical for verifying substituent positions. For example, δ 9.4 ppm in DMSO-d₆ confirms NH protons in diazepine intermediates, while aromatic protons appear as multiplets at δ 6.8–8.0 ppm .
  • IR Spectroscopy : Bands at ~1657 cm⁻¹ indicate ester carbonyl groups, and ~3426 cm⁻¹ confirms NH₂ stretches in intermediates .
  • Resolution of Contradictions : Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or isomerism. Re-purification via column chromatography or recrystallization, combined with high-resolution mass spectrometry (HRMS), resolves such issues .

Advanced: Managing Isomer Formation During Synthesis

Q: How can researchers control isomer formation during the synthesis of naphtho[2,1-b]thiophene derivatives? A: Isomerism arises from competing reaction pathways, such as nucleophilic attack at different positions on the fused aromatic system. Strategies include:

  • Steric and Electronic Control : Electron-withdrawing groups (e.g., nitro or bromo substituents) direct regioselectivity. For example, 8-bromo intermediates favor cyclization at less hindered positions .
  • Reaction Monitoring : Use HPLC or GC-MS to detect early-stage isomer formation. In one study, only naphtho[2,1-b]furan derivatives were observed due to β-naphthol anion positioning during a one-step Meldrum’s acid reaction .
  • Post-Synthesis Separation : Chiral resolution via diastereomeric salt formation (e.g., using d-α-bromocamphor-π-sulfonate) isolates enantiomers .

Advanced: Mechanistic Insights into Antimicrobial Activity

Q: What experimental approaches elucidate the antimicrobial mechanisms of this compound? A:

  • Target Identification : Molecular docking studies predict interactions with bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase). For analogs, Schiff base derivatives show enhanced activity against E. coli and S. aureus .
  • Biochemical Assays : Measure inhibition of biofilm formation or ATPase activity. Standardized protocols (e.g., Indian Pharmacopoeia) are used for MIC (Minimum Inhibitory Concentration) testing .
  • Cellular Effects : Flow cytometry reveals apoptosis induction in microbial cells, while gene expression profiling (RT-qPCR) identifies downregulated virulence factors .

Advanced: Analytical Challenges in Complex Mixtures

Q: How can researchers address data contradictions when analyzing this compound in complex matrices (e.g., environmental samples)? A:

  • High-Resolution Techniques : LC-MS/MS or low-temperature phosphorescence (LTP) distinguishes co-eluting isomers (e.g., benzo[b]naphtho[2,1-b]thiophene vs. [2,3-b] isomers) .
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace metabolic pathways and validate detection limits (e.g., parts-per-billion levels in marine sediments) .
  • Statistical Validation : Principal Component Analysis (PCA) correlates spectral data with structural features, resolving ambiguities from overlapping signals .

Basic: Scalability and Green Chemistry Considerations

Q: What modifications improve the scalability and sustainability of synthesis protocols? A:

  • Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst-Free Reactions : One-pot, three-component reactions (e.g., Meldrum’s acid, aryl glyoxals, β-naphthol) avoid expensive catalysts and reduce waste .
  • Microwave Assistance : Shorten reaction times (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

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